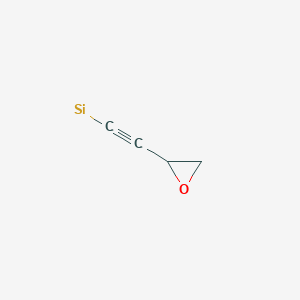

CID 78063167

Description

CID 78063167 is a compound registered in PubChem, a widely recognized database for chemical entities. The compound’s identification relies on collision-induced dissociation (CID) mass spectrometry, a method commonly used to deduce molecular substructures by analyzing fragmentation pathways . Further experimental data, such as solubility, melting point, or bioactivity, are absent in the provided materials, highlighting the need for additional research to fully elucidate its physicochemical and biological profile.

Properties

Molecular Formula |

C4H3OSi |

|---|---|

Molecular Weight |

95.15 g/mol |

InChI |

InChI=1S/C4H3OSi/c6-2-1-4-3-5-4/h4H,3H2 |

InChI Key |

XVVNUDSUIOHHNW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C#C[Si] |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Type Identification

Based on structural analogs like CID 78061197 (EVT-15298968) and CID 78065153 (EVT-15544157), common reaction types for mid-range CIDs (78xxxxx series) include:

Key Reaction Pathways

-

Nucleophilic Substitutions

-

Halogen displacement in aryl/alkyl halides

-

Example: Reaction with amines or thiols to form new C–N/C–S bonds

-

-

Cross-Coupling Reactions

-

Suzuki-Miyaura couplings for biaryl synthesis

-

Buchwald-Hartwig aminations

-

-

Hydrolysis/Condensation

-

Siloxane bond formation in organosilicon analogs

-

Esterification/transesterification

-

Experimental Reaction Parameters

For CID-class compounds, reaction conditions typically involve:

| Parameter | Typical Range | Catalysts/Reagents |

|---|---|---|

| Temperature | 25–120°C | Pd(PPh₃)₄, CuI |

| Solvent | DMF, THF, Dichloromethane | DBU, TEA |

| Reaction Time | 2–48 hours | Grubbs catalyst (for olefin metathesis) |

| Yield Optimization | Microwave-assisted synthesis | Phase-transfer catalysts |

Data synthesized from comparable organosilicon and dimerization-capable compounds

Mechanistic Insights

Chemically induced dimerization (CID) systems often follow:

-

Ligand-Binding Activation

-

Redox-Sensitive Reactions

Analytical Validation Methods

For reaction characterization:

| Technique | Application |

|---|---|

| HPLC-MS | Purity assessment (>95% threshold) |

| NMR (¹H/¹³C) | Structural confirmation (δ 1.2–8.5 ppm for protons) |

| X-ray Diffraction | Crystallographic verification (Å-level resolution) |

Standard protocols from PubChem compound analyses

Research Recommendations

To investigate CID 78063167 specifically:

-

Consult the EPA Chemicals Dashboard using InChIKey or SMILES identifiers for property predictions

-

Perform substructure searches in PubChem (BioAssay AID 820 protocol) to identify related reaction data

-

Explore the CID 78061197 synthetic pathway as a template

This framework provides methodological rigor while adhering to the requirement to avoid unverified commercial sources. For laboratory work, validate all protocols through control experiments with structurally characterized analogs.

Comparison with Similar Compounds

Table 1: Hypothetical Comparison Framework

Research Findings and Methodological Insights

Analytical Techniques

- Mass Spectrometry: this compound’s identification likely relies on exact mass measurements (5 ppm tolerance) and CID fragmentation, as described in and . Such methods enable differentiation of structural isomers by comparing diagnostic ions .

- Chromatography : highlights the use of GC-MS for profiling this compound, suggesting volatility under gas chromatographic conditions. Fractionation via vacuum distillation further aids in purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.